2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the propanoic acid moiety: This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammation and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: This compound also contains a methoxybenzyl group and is used in Suzuki-Miyaura coupling reactions.
2-(4-Methoxybenzyloxy)phenylboronic acid: Similar in structure, this compound is used as a drug intermediate in the development of anti-tumor drugs.
Uniqueness
2-(4-((4-Methoxybenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the methoxybenzyl group and the propanoic acid moiety further enhances its versatility in various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methoxy]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10(14(17)18)16-8-13(7-15-16)20-9-11-3-5-12(19-2)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKLAKPOAJRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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